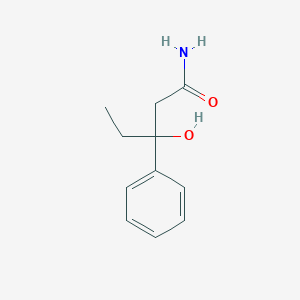

3-Hydroxy-3-phenylpentanamide

Vue d'ensemble

Description

3-Hydroxy-3-phenylpentanamide is a chiral compound belonging to the class of beta-hydroxyamides. It has garnered significant interest in various fields of scientific research due to its diverse biological activities. This compound has shown potential neuroprotective effects against ischemic brain injury and cerebral hemorrhage, making it a promising candidate for neurological studies . Additionally, it has been studied for its potential therapeutic applications in psychiatry, particularly for anxiety, depression, and addiction . In oncology, this compound has demonstrated antitumor activity by inducing apoptosis and inhibiting tumor growth .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-phenylpentanamide typically involves the reaction of phenylacetaldehyde with a suitable amide precursor under controlled conditions. One common method includes the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with an amide to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxy-3-phenylpentanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The amide group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Formation of 3-oxo-3-phenylpentanamide or 3-carboxy-3-phenylpentanamide.

Reduction: Formation of 3-hydroxy-3-phenylpentylamine.

Substitution: Formation of 3-chloro-3-phenylpentanamide or 3-bromo-3-phenylpentanamide.

Applications De Recherche Scientifique

Chemical and Synthetic Applications

1. Building Block for Synthesis

3-Hydroxy-3-phenylpentanamide is utilized as a building block in the synthesis of more complex molecules. It serves as a chiral auxiliary in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds. The synthesis typically involves reactions with phenylacetaldehyde and amide precursors under controlled conditions, often employing Grignard reagents to facilitate the reaction.

2. Chemical Reactions

The compound undergoes various chemical transformations, including:

- Oxidation : Converting the hydroxyl group to form ketones or carboxylic acids.

- Reduction : Transforming the amide group into amines.

- Substitution : Replacing the hydroxyl group with other functional groups like halogens.

Biological Applications

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties against ischemic brain injury and cerebral hemorrhage. It influences neurotransmission by interacting with the GABAergic system, which may help in treating neurological disorders such as epilepsy and anxiety disorders .

2. Anticonvulsant Activity

Studies have demonstrated significant anticonvulsant activity of both enantiomers of DL-HEPP in animal models. The compound's efficacy against pentylenetetrazol-induced seizures suggests its potential as a therapeutic agent for epilepsy .

3. Oncological Applications

In oncology, this compound shows promise as an antitumor agent. It has been observed to induce apoptosis and inhibit tumor growth in various cancer cell lines, including HT-29 and MCF-7. This highlights its potential role in cancer therapy .

Case Studies

Pharmacokinetics and Mechanism of Action

The pharmacokinetics of this compound suggest that it can be absorbed and distributed within the body effectively. Its interaction with GABA receptors modulates neuronal excitability, influencing synaptic transmission . The compound's stability under normal storage conditions allows for long-term studies on its effects on cellular functions.

Mécanisme D'action

The mechanism of action of 3-Hydroxy-3-phenylpentanamide involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

3-Hydroxy-3-phenylpentanamide can be compared with other beta-hydroxyamides and related compounds:

Similar Compounds:

Uniqueness:

Activité Biologique

3-Hydroxy-3-phenylpentanamide, also known as DL-3-hydroxy-3-phenylpentanamide (HEPP), is a compound that has garnered attention for its diverse biological activities, particularly in oncology and neuroprotection. This article explores its biological activity, mechanisms of action, and relevant research findings.

Antitumor Activity

This compound exhibits significant antitumor activity . Research indicates that it induces apoptosis in cancer cells and inhibits tumor growth through various mechanisms:

- Apoptosis Induction : The compound triggers programmed cell death in malignant cells, which is crucial for effective cancer treatment. This effect is mediated by the activation of specific apoptotic pathways that lead to cell cycle arrest and subsequent death of cancer cells .

- Tumor Growth Inhibition : Studies have shown that this compound can slow down the proliferation of tumor cells, making it a potential candidate for therapeutic applications in oncology .

Neuroprotective Effects

In addition to its antitumor properties, this compound has been identified as having neuroprotective activity . This aspect is particularly relevant in the context of neurodegenerative diseases:

- Mechanism of Action : The compound appears to protect neurons from oxidative stress and excitotoxicity, which are common contributors to neurodegeneration. This protective effect may involve modulation of neurotransmitter systems and reduction of inflammation within neural tissues .

Psychotropic Potential

Recent studies have also explored the role of this compound in psychiatric applications:

- Anxiolytic and Antidepressant Effects : Preliminary research suggests that this compound may serve as a potential treatment for anxiety and depression by modulating GABAergic activity. It has been shown to interact with GABAB receptors, which play a significant role in anxiety regulation .

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

3-hydroxy-3-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-11(14,8-10(12)13)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHYRCCDARWQRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)N)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50927354 | |

| Record name | 3-Hydroxy-3-phenylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131802-69-2, 5579-03-3 | |

| Record name | β-Ethyl-β-hydroxybenzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131802-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxy-beta-ethyl-phenylpropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-3-phenylpentamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131802692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-3-phenylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action for 3-Hydroxy-3-phenylpentanamide's anticonvulsant effects?

A1: While the exact mechanism is not fully elucidated, research suggests that this compound may exert its anticonvulsant effects by acting as a GABAB receptor antagonist [, ]. This is supported by studies showing that:

- HEPP demonstrates affinity for GABAB receptors: HEPP compounds, particularly DL-3-hydroxy-3-(4'-chlorophenyl)pentanamide (DL-Cl-HEPP), exhibit high affinity for GABAB binding sites in rat brain synaptic membranes, comparable to GABA and baclofen [].

- Baclofen antagonizes HEPP's anticonvulsant activity: The anticonvulsant activity of HEPP is effectively antagonized by R-baclofen, a known GABAB receptor agonist, in a dose-dependent manner [].

- HEPP shows efficacy in a genetic absence epilepsy model: The compound displays protective effects in the Strasbourg rat model of genetic absence epilepsy, further suggesting a potential interaction with GABAB receptors [].

Q2: How does the structure of this compound influence its anticonvulsant activity?

A2: Studies exploring the structure-activity relationship (SAR) of HEPP and its analogs have revealed key structural features influencing its anticonvulsant activity [, ]:

- Phenyl ring substitutions: Introducing a chlorine atom at the para position of the phenyl ring (as in DL-Cl-HEPP) leads to increased potency and prolonged duration of anticonvulsant action compared to the unsubstituted HEPP [].

- Chain length: The length of the carbon chain attached to the hydroxylated carbon also appears to influence activity. HEPP, with a pentanamide chain, demonstrates significant anticonvulsant activity, while analogs with butyramide or hexanamide chains show varying degrees of potency [, ].

Q3: Are there differences in anticonvulsant activity between the enantiomers of this compound?

A3: Research indicates that both (+) and (-) enantiomers of this compound exhibit significant anticonvulsant activity against pentylenetetrazol-induced seizures []. Interestingly, while both enantiomers demonstrate comparable efficacy at peak drug effect, there are variations in the time course of their activity []. This suggests potential differences in their pharmacokinetic profiles, warranting further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.